5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole
Description
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a phenyl group at position 3 and a methylsulfanyl (SCH₃) group at position 3. The triazole ring system is renowned for its versatility in medicinal chemistry, acting as a bioisostere for amide or ester groups and enabling diverse interactions with biological targets such as enzymes and receptors . The methylsulfanyl group contributes to the compound’s unique electronic and steric properties, influencing solubility, metabolic stability, and binding affinity .
Properties
CAS No. |
7747-19-5 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
3-methylsulfanyl-5-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3S/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI Key |
HKFUGORCXQUEIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazine dithiocarbamate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .
Industrial Production Methods
Industrial production of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro- or halogen-substituted triazoles.
Scientific Research Applications
5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives
Key Findings from Comparative Studies
Electronic and Steric Effects
- Methylsulfanyl (SCH₃) vs.
Halogen Substitutions (Cl, Br):
Chlorine and bromine atoms (e.g., in 5-(2-chlorophenyl)-3-phenyl- and 5-(3-bromophenyl)-3-cyclopropyl- derivatives) strengthen target binding via halogen bonding and π-π interactions. Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic enzyme pockets .Methoxy (MeO) vs. Methylsulfanyl (SCH₃): Methoxy groups (e.g., in 5-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole) enhance solubility and provide hydrogen-bonding sites, while SCH₃ offers steric bulk and sulfur-mediated interactions (e.g., with metal ions in enzymes) .
Biological Activity
5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole is . The presence of the methylsulfanyl group and the phenyl moiety significantly influences its biological interactions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole | Staphylococcus aureus | 16 |
| 5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole | Escherichia coli | 32 |
In a study by Muthal et al. (2010), compounds with triazole rings demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The compound's structure plays a crucial role in its efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. A comparative analysis showed that while some derivatives were effective against fungi like Candida albicans, others exhibited limited activity:
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| 5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole | Candida albicans | >100 |
| Other derivatives | Candida albicans | 50 |
This indicates that while some triazoles are promising antifungal agents, the specific activity of 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole may require further optimization .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. In vitro assays on various cancer cell lines revealed that certain derivatives exhibit significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole | HepG2 (Liver Cancer) | <25 |
| 5-(Methylsulfanyl)-3-phenyl-1H-1,2,4-triazole | MCF-7 (Breast Cancer) | <25 |
In one study, compounds similar to 5-(methylsulfanyl)-3-phenyl-1H-1,2,4-triazole were shown to inhibit cell proliferation effectively in HepG2 and MCF-7 cell lines . This suggests a potential role in cancer therapy.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested their antibacterial activity against MRSA. The results indicated that modifications at the C-3 position of the triazole ring significantly enhanced antibacterial potency compared to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Properties
Research by Gadegoni et al. (2013) highlighted the anticancer effects of triazole derivatives on multiple cancer types. The results demonstrated that specific structural modifications increased cytotoxicity against breast and liver cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
